molecular formula C18H14N2O B14298644 2-amino-4,6-diphenyl-4H-pyran-3-carbonitrile CAS No. 116705-51-2

2-amino-4,6-diphenyl-4H-pyran-3-carbonitrile

Cat. No.: B14298644
CAS No.: 116705-51-2
M. Wt: 274.3 g/mol
InChI Key: FYEJDTQNJAYRKJ-UHFFFAOYSA-N
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Description

2-amino-4,6-diphenyl-4H-pyran-3-carbonitrile is a heterocyclic compound that has garnered significant attention due to its diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common method for synthesizing 2-amino-4,6-diphenyl-4H-pyran-3-carbonitrile involves a multicomponent reaction (MCR) of aldehydes, malononitrile, and β-ketoesters. This reaction can be catalyzed by various agents, including basic catalysts like potassium carbonate (K₂CO₃) or organic catalysts like thiourea dioxide . The reaction typically proceeds in aqueous media, making it environmentally friendly .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance efficiency and scalability. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-amino-4,6-diphenyl-4H-pyran-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyran derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

2-amino-4,6-diphenyl-4H-pyran-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-4,6-diphenyl-4H-pyran-3-carbonitrile involves its interaction with various molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines. The compound’s antimicrobial properties are linked to its ability to disrupt bacterial cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-4,6-diphenyl-4H-pyran-3-carbonitrile is unique due to its versatile reactivity and broad spectrum of biological activities. Its ability to act as a fluorescent sensor and its potential in medicinal chemistry make it a valuable compound for various applications .

Properties

CAS No.

116705-51-2

Molecular Formula

C18H14N2O

Molecular Weight

274.3 g/mol

IUPAC Name

2-amino-4,6-diphenyl-4H-pyran-3-carbonitrile

InChI

InChI=1S/C18H14N2O/c19-12-16-15(13-7-3-1-4-8-13)11-17(21-18(16)20)14-9-5-2-6-10-14/h1-11,15H,20H2

InChI Key

FYEJDTQNJAYRKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C=C(OC(=C2C#N)N)C3=CC=CC=C3

Origin of Product

United States

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